Welcome to the BenchChem Online Store!
molecular formula C7H4Cl2O2 B1315391 5-Chloro-2-hydroxybenzoyl chloride CAS No. 15216-81-6

5-Chloro-2-hydroxybenzoyl chloride

Cat. No. B1315391
M. Wt: 191.01 g/mol
InChI Key: NANJQJRZYOVMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07189749B2

Procedure details

A solution of 5-chloro-2-hydroxy-benzoic acid (20.0 g, 116 mmol) in heptane (232 mL, 0.5 M) was treated with thionyl chloride (25.4 mL, 348 mmol) and heated to 60° C. for 6 h. After cooling to room temperature, the solution was concentrated under reduced pressure to give 5-chloro-2-hydroxy-benzoyl chloride as a thick yellow oil (22 g) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:14])=O>CCCCCCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([Cl:14])=[O:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
25.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
232 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.